Technical Whitepaper: 1-(4-Fluorophenyl)but-3-enylamine HCl in Advanced Organic Synthesis
Technical Whitepaper: 1-(4-Fluorophenyl)but-3-enylamine HCl in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, homoallylic amines serve as indispensable architectural building blocks. 1-(4-Fluorophenyl)but-3-enylamine hydrochloride is a highly versatile, fluorinated homoallylic amine. The strategic placement of a para-fluoro substituent on the aromatic ring not only enhances the metabolic stability of downstream pharmaceutical candidates by blocking cytochrome P450-mediated aromatic oxidation but also modulates the lipophilicity and basicity of the resulting nitrogenous heterocycles.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the physicochemical profile, the mechanistic rationale behind its synthesis, and its pivotal role as a precursor for complex N-heterocycles, concluding with a self-validating experimental protocol.
Physicochemical Profile & Structural Elucidation
Understanding the physical properties of this compound is critical for downstream handling, particularly regarding its isolation as a hydrochloride salt. The free base is an oil that is susceptible to oxidative degradation and carbon dioxide absorption (forming carbamates) upon prolonged exposure to air. Conversion to the HCl salt ensures long-term thermodynamic stability, crystallinity, and ease of handling[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride |
| CAS Number (HCl Salt) | 1159825-73-6 |
| CAS Number (Free Base) | 1159883-05-2[2] |
| Molecular Formula | C₁₀H₁₃ClFN[1] |
| Molecular Weight | 201.67 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų (Free Base)[2] |
| LogP | 2.4016 (Free Base)[2] |
| SMILES (Free Base) | C=CCC(C1=CC=C(C=C1)F)N[2] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C[1][2] |
Mechanistic Pathways for Synthesis
The de novo synthesis of homoallylic amines relies heavily on the nucleophilic addition of allylmetal species to imines[3][4]. Because primary aliphatic imines are prone to tautomerization and hydrolysis, the synthesis of 1-(4-fluorophenyl)but-3-enylamine typically employs an in situ generated N-silyl imine or a chiral sulfinamide (Ellman's auxiliary) if enantiopurity is required.
Causality in Reagent Selection:
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Electrophile Generation: Lithium hexamethyldisilazide (LiHMDS) is reacted with 4-fluorobenzaldehyde. LiHMDS acts as both the nitrogen source and the dehydrating agent, forming a highly electrophilic N-(trimethylsilyl)imine.
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Nucleophilic Addition: Allylmagnesium bromide (or an allylboronate) is introduced. The reaction is strictly maintained at -78°C. Why? To suppress competitive α-deprotonation of the imine and ensure exclusive 1,2-nucleophilic addition[3].
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Salt Precipitation: The resulting free amine is extracted into an organic layer and immediately treated with anhydrous HCl in diethyl ether. This drives the precipitation of the target HCl salt, effectively purifying the product from non-basic organic impurities[1].
Mechanistic pathway for synthesizing the homoallylic amine HCl salt.
Applications in Drug Discovery & Heterocyclic Synthesis
Homoallylic amines are not typically end-products; they are high-value synthetic intermediates. The terminal alkene and the primary amine provide orthogonal reactive handles for cyclization[5].
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Ring-Closing Metathesis (RCM): Following N-allylation, the resulting diene can be subjected to Grubbs' catalysis to yield 4-fluorophenyl-substituted pyrrolidines or piperidines. These motifs are ubiquitous in CNS-active drugs.
-
Hydroamination: Transition-metal-catalyzed intramolecular hydroamination of the alkene yields azepane or pyrrolidine derivatives depending on the Markovnikov/anti-Markovnikov selectivity[5].
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Oxidative Cleavage: Ozonolysis of the terminal alkene converts the homoallylic amine into a β-amino acid precursor, a critical component in peptidomimetic drug design.
Downstream synthetic applications of homoallylic amines in drug discovery.
Experimental Protocols: Self-Validating Synthesis
This protocol describes the racemic synthesis of 1-(4-fluorophenyl)but-3-enylamine HCl. The procedure is designed as a self-validating system: successful precipitation of the white solid in Step 3 is a direct confirmation of successful imine formation and allylation, as the unreacted aldehyde or neutral byproducts will remain soluble in the ethereal layer.
Step-by-Step Methodology
Step 1: In situ Imine Formation
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Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
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Add 4-fluorobenzaldehyde (10.0 mmol) and anhydrous toluene (50 mL).
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Cool the solution to 0°C using an ice bath.
-
Dropwise, add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol).
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Validation Check: The solution should turn slightly yellow, indicating the formation of the N-(trimethylsilyl)imine. Stir for 30 minutes.
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Step 2: Allylation via Grignard Addition
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath. Strict temperature control is required to prevent side reactions[3].
-
Slowly add allylmagnesium bromide (1.0 M in diethyl ether, 12.0 mL, 12.0 mmol) via syringe pump over 15 minutes.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature over 1 hour.
Step 3: Quenching, Extraction, and Salt Formation
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Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL). Causality: The mild acid hydrolyzes the magnesium-nitrogen bond and the silyl group, releasing the free primary amine without over-protonating it into the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base (pale yellow oil).
-
Dissolve the crude oil in anhydrous diethyl ether (20 mL) and cool to 0°C.
-
Dropwise, add HCl (2.0 M in diethyl ether, 6.0 mL).
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Validation Check: A white precipitate will immediately form. This is the 1-(4-fluorophenyl)but-3-enylamine hydrochloride salt[1].
-
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the pure product.
Safety, Handling, and Storage
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Handling: The free base is a primary amine and acts as a skin and eye irritant. Always handle within a certified fume hood using proper PPE (nitrile gloves, safety goggles).
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Storage: The hydrochloride salt (CAS: 1159825-73-6) is significantly more stable than the free base but is mildly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to ensure maximum shelf life[1][2].
References
-
Homoallylic amine synthesis by C-C coupling Organic Chemistry Portal. Available at: [Link][3]
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Homoallylic amine synthesis by amination (allylation) Organic Chemistry Portal. Available at: [Link][5]
-
Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines NIH PubMed Central (PMC). Available at:[Link][4]
Sources
- 1. 1159825-73-6|1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 4. Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]
